Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Bromo-4-chlorobenzamide (CAS: 131002-01-2)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 2-Bromo-4-chlorobenzamide. It moves beyond a simple recitation of data, offering insights into the compound's chemical behavior, synthetic utility, and analytical characterization, grounded in fundamental principles of organic chemistry.
2-Bromo-4-chlorobenzamide is a disubstituted aromatic amide, a class of compounds that serves as a cornerstone for building complex molecular architectures in medicinal and materials science. Its identity is defined by the precise arrangement of its functional groups on the benzene ring, which dictates its reactivity and potential applications.
The primary amide group, ortho to a bromine atom and para to a chlorine atom, creates a unique electronic and steric environment. This substitution pattern is critical for its role as a versatile synthetic intermediate.
Diagram 1: Chemical Structure of 2-Bromo-4-chlorobenzamide
A 2D representation of 2-Bromo-4-chlorobenzamide.
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 131002-01-2 | [1][2] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| IUPAC Name | 2-bromo-4-chlorobenzamide | N/A |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white crystalline solid (Predicted) | [3] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone) and have low solubility in water. | [3][4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [5] |
Synthesis and Chemical Reactivity
Understanding the synthetic origin and inherent reactivity of 2-Bromo-4-chlorobenzamide is crucial for its effective application. While specific literature on its synthesis is sparse, a logical and industrially viable pathway can be constructed from its corresponding acid.
Proposed Synthetic Workflow
The most direct route involves the amidation of 2-bromo-4-chlorobenzoic acid. This precursor is accessible and its conversion to the amide is a standard transformation in organic synthesis.
Diagram 2: Proposed Synthesis of 2-Bromo-4-chlorobenzamide
A plausible two-step synthesis from the corresponding benzoic acid.
Protocol 1: Synthesis via Acyl Chloride Intermediate
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Acid Chloride Formation: To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or Toluene) with a catalytic amount of DMF, add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases and TLC/LC-MS analysis confirms the consumption of the starting material.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide (e.g., 3.0 eq) dropwise, or bubble anhydrous ammonia gas through the solution.
-
Work-up and Isolation: After the reaction is complete, quench with water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chlorobenzamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Core Reactivity Insights
The molecule's reactivity is governed by the interplay between the amide group and the two halogen substituents. This makes it a valuable substrate for cross-coupling reactions, which are fundamental to modern drug discovery.[6]
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The Bromine Atom (C2): The C-Br bond is weaker than the C-Cl bond, making it the more reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[6][7] The ortho position relative to the amide group can introduce steric hindrance, potentially requiring more robust catalytic systems or elevated temperatures compared to a para-substituted bromide.
-
The Chlorine Atom (C4): The C-Cl bond is stronger and generally less reactive in standard palladium-catalyzed reactions.[6] However, with the use of specialized, electron-rich ligands (e.g., biarylphosphines), this position can also be functionalized, allowing for sequential or selective cross-coupling strategies.
-
The Amide Group (C1): The primary amide is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions.[7] The N-H bonds can also be involved in reactions such as N-alkylation or N-arylation under specific conditions.
Applications in Pharmaceutical and Agrochemical Synthesis
2-Bromo-4-chlorobenzamide is primarily utilized as a building block or intermediate in the synthesis of more complex, high-value molecules.[8] The halogenated benzamide framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[4][9]
-
Pharmaceutical Intermediates: The ability to selectively functionalize the C-Br and C-Cl positions makes this compound an ideal starting point for constructing libraries of compounds for drug discovery screening.[8][10] Derivatives of substituted benzamides are key components in therapeutic agents like Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[4]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used to create novel active ingredients in crop protection agents.[8][11] The presence of halogens can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity, which are crucial properties for effective agrochemicals.[11]
Diagram 3: Role as a Synthetic Intermediate
Pathway from building block to high-value compounds.
Analytical Characterization Profile
Unambiguous characterization is essential for verifying the identity and purity of any chemical reagent. The following is a predictive guide to the key analytical signatures for 2-Bromo-4-chlorobenzamide based on its structure and data from analogous compounds.[12][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.5-8.0 ppm: Multiple signals in the aromatic region corresponding to the 3 aromatic protons. ~6.0-7.5 ppm (broad): Two signals corresponding to the -NH₂ protons; chemical shift can vary with solvent and concentration. | The electron-withdrawing effects of the halogens and the amide group will shift the aromatic protons downfield. Amide protons are exchangeable and often appear as broad singlets.[12][14] |
| ¹³C NMR | ~165-170 ppm: Signal for the carbonyl carbon (C=O). ~125-140 ppm: Multiple signals for the 6 aromatic carbons. The carbons attached to the halogens (C-Br, C-Cl) and the amide group (C-CONH₂) will have distinct chemical shifts. | The carbonyl carbon is characteristically deshielded. The substitution pattern on the aromatic ring will result in six unique carbon environments.[12] |
| IR Spectroscopy | ~3100-3400 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric). ~1650-1680 cm⁻¹: Strong C=O (Amide I) stretching band. ~1600-1450 cm⁻¹: Aromatic C=C stretching bands. <1000 cm⁻¹: C-Br and C-Cl stretching bands in the fingerprint region. | These absorption bands are highly characteristic of a primary aromatic amide structure.[12][15] |
| Mass Spectrometry (HRMS) | A complex molecular ion cluster due to the isotopes of Bromine (⁷⁹Br, ⁸¹Br) and Chlorine (³⁵Cl, ³⁷Cl). The exact mass would confirm the elemental composition of C₇H₅BrClNO. | The isotopic signature of bromine (approx. 1:1 ratio) and chlorine (approx. 3:1 ratio) creates a unique and easily identifiable pattern for the molecular ion, confirming the presence of both halogens.[12] |
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-4-chlorobenzamide requires careful handling to minimize risk. The following guidelines are synthesized from safety data for structurally related compounds.[5][16][17]
Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[16]
-
Irritation: Causes skin irritation and serious eye irritation.[16][17]
-
Respiratory: May cause respiratory tract irritation.[16]
Protocol 2: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[17]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5] Store locked up.[17]
-
Incompatible Materials: Avoid strong oxidizing and strong reducing agents.[16]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[16]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
References
Sources
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- 2. 131002-01-2 Cas No. | 2-Bromo-4-chlorobenzamide | Matrix Scientific [matrixscientific.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-4-chlorobenzamide | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-4-chlorobenzamide [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromo-4-fluorobenzamide [synhet.com]
- 14. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
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- 17. fishersci.com [fishersci.com]
